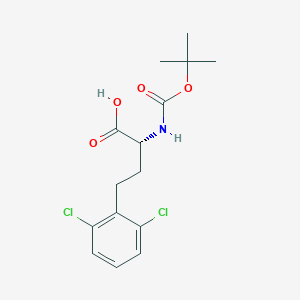
(R)-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-dichlorophenylacetic acid. This intermediate is then subjected to a series of reactions, including esterification, amidation, and Boc protection, to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it useful in drug discovery and development .
Medicine
In medicine, ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or analgesic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylacetic acid: A precursor in the synthesis of ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid.
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl moiety.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
Uniqueness
What sets ®-2-Tert-butoxycarbonylamino-4-(2,6-dichloro-phenyl)-butyric acid apart from these similar compounds is its chiral nature and the presence of the Boc protecting group. These features enhance its utility in asymmetric synthesis and as a versatile intermediate in organic chemistry .
Properties
Molecular Formula |
C15H19Cl2NO4 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
(2R)-4-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)8-7-9-10(16)5-4-6-11(9)17/h4-6,12H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChI Key |
ZKPXAFPZANUSHE-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=C(C=CC=C1Cl)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(C=CC=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















